N,N-bis(2-hydroxyethyl)-2-[(4-oxo-5,6,7,8-tetrahydro-3H- benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is a complex organic compound notable for its potential applications in medicinal chemistry. This compound features a unique structure that integrates elements of both benzothiophene and pyrimidine, which may contribute to its biological activity.
The compound is referenced under the CAS number 941920-16-7. It has been studied in various contexts, particularly for its synthesis and potential pharmacological properties. Information regarding its synthesis and characterization can be found in scientific literature and patent databases.
This compound belongs to the category of thieno-pyrimidinones, which are known for their diverse biological activities, including antiviral and anticancer properties. The presence of hydroxyethyl groups suggests enhanced solubility and potential interactions with biological systems.
The synthesis of N,N-bis(2-hydroxyethyl)-2-[(4-oxo-5,6,7,8-tetrahydro-3H- benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide can be achieved through a multi-step process:
The molecular formula for N,N-bis(2-hydroxyethyl)-2-[(4-oxo-5,6,7,8-tetrahydro-3H- benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is .
The molecular weight of this compound is approximately 373.5 g/mol. Its structural representation can be derived from its SMILES notation: Cc1ccc(CNC(=O)CSc2nc(=O)n(CCO)c3c2CCC3)cc1
.
The compound has potential reactivity due to its functional groups:
Reactions involving this compound should be carefully monitored using spectroscopic methods to confirm product formation and purity.
While specific mechanisms for N,N-bis(2-hydroxyethyl)-2-[(4-oxo-5,6,7,8-tetrahydro-3H- benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide are not fully elucidated in available literature, compounds with similar structures often exhibit mechanisms such as:
Further studies are required to delineate the exact mechanisms through which this compound exerts its effects.
Properties such as melting point and boiling point were not available but can be determined through experimental methods.
N,N-bis(2-hydroxyethyl)-2-[(4-oxo-5,6,7,8-tetrahydro-3H- benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide has potential applications in:
CAS No.: 80181-31-3
CAS No.: 92321-29-4
CAS No.: 7306-96-9
CAS No.: 14269-75-1
CAS No.:
CAS No.: 1426938-62-6